4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine
Description
4-Hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a hydrazinyl group at position 4 and a methyl group at position 1. Pyrazolo[3,4-b]pyridine derivatives are renowned for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . This compound’s synthesis typically involves nucleophilic substitution or condensation reactions, as seen in related derivatives .
Properties
IUPAC Name |
(1-methylpyrazolo[3,4-b]pyridin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-12-7-5(4-10-12)6(11-8)2-3-9-7/h2-4H,8H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLSXCFCHQWPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C=N1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:
Starting Material: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is used as the starting material.
Iodination: The starting material is iodized using N-iodosuccinimide (NIS) to obtain an intermediate compound.
Protection: The NH group of the intermediate is protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.
Hydrazination: The protected intermediate undergoes hydrazination to introduce the hydrazinyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include azo derivatives, hydrazine derivatives, and various substituted pyrazolopyridine compounds .
Scientific Research Applications
Chemical Structure and Synthesis
4-Hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is characterized by a pyrazolo ring fused with a pyridine ring, featuring a hydrazinyl group at the 4-position and a methyl group at the 1-position. The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing hydrazine derivatives with appropriate precursors.
- Catalytic Methods : Employing metal-organic frameworks to facilitate efficient synthesis under mild conditions .
Anticancer Properties
Research indicates that derivatives of this compound exhibit potent anticancer activities. For instance:
- TBK1 Inhibition : A study identified specific derivatives as effective inhibitors of TBK1 (TANK-binding kinase 1), with one compound demonstrating an IC50 value of 0.2 nM. This suggests its potential in cancer therapy by modulating immune responses and inhibiting tumor growth .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Its derivatives have been evaluated for their efficacy against various bacterial strains, demonstrating significant inhibitory effects comparable to established antibiotics.
Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development:
- Antiinflammatory Agents : Compounds derived from this scaffold are being explored for their anti-inflammatory properties, targeting pathways involved in chronic inflammation.
- Antiviral Activity : Some studies suggest potential applications in antiviral drug development due to their ability to interfere with viral replication processes.
Neurological Disorders
Recent investigations have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives in treating neurological disorders, including neurodegenerative diseases. Their ability to cross the blood-brain barrier enhances their therapeutic viability.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By inhibiting TRKs, the compound can potentially prevent the growth and spread of cancer cells .
Comparison with Similar Compounds
Data Tables
Key Research Findings and Trends
- Substituent Effects : Hydrazinyl groups enhance hydrogen-bonding interactions, while lipophilic groups (e.g., phenyl, 4-methylpiperazine) improve membrane permeability .
- Core Modifications : Pyrazolo[3,4-d]pyrimidine derivatives exhibit distinct electronic properties compared to pyrazolo[3,4-b]pyridines due to the additional nitrogen atom, influencing target selectivity .
- Biological Performance : Anti-leishmanial activity is highly dependent on log P and steric parameters, whereas antitumor activity correlates with substituent electronic effects .
Biological Activity
4-Hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This heterocyclic compound features a pyrazole ring fused with a pyridine ring, characterized by the presence of a hydrazinyl group at the 4-position and a methyl group at the 1-position. Its unique structure suggests various interactions with biological targets, making it a candidate for the development of novel therapeutic agents.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound exhibits properties typical of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities.
Biological Activity
Research indicates that this compound demonstrates significant biological activity, particularly as an inhibitor of various enzymes and receptors. Notable findings include:
- Enzyme Inhibition : The compound has shown efficacy in inhibiting certain enzymes that play critical roles in disease pathways.
- Anticancer Properties : Preliminary studies suggest its potential in anticancer applications, with mechanisms involving apoptosis induction in cancer cells.
- Neuroprotective Effects : There are indications that this compound may exert neuroprotective effects, which could be beneficial in treating neurodegenerative disorders.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features and activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-1H-pyrazolo[3,4-b]pyridine | Lacks hydrazinyl group | Exhibits different biological activity profiles |
| 4-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine | Contains amino group instead | Known for its anti-inflammatory properties |
| 5-(Phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine | Substituted at C5 position | Displays enhanced anticancer activity |
This comparison highlights the unique properties that this compound contributes to medicinal chemistry.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition Studies : A study demonstrated that this compound effectively inhibits specific kinases involved in cancer progression. The inhibition was quantified using IC50 values, indicating potent activity at low concentrations.
- Cell Viability Assays : In vitro assays conducted on various cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability compared to control groups.
- Mechanistic Insights : Further research revealed that the compound induces apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent for cancer treatment.
Synthesis and Applications
The synthesis of this compound can be achieved through several methods involving hydrazine derivatives and pyrazole precursors. The versatility of this compound allows for its application in drug development targeting various diseases.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine and its derivatives?
The synthesis typically involves cyclocondensation reactions. For example, one-pot protocols using 5-aminopyrazoles with β-aminocrotononitrile or benzoylacetonitrile precursors under acidic or basic conditions (e.g., POCl₃ or KOH) are effective . Hydrazine derivatives can be introduced via nucleophilic substitution at the 4-position of pre-synthesized chlorinated intermediates .
Q. How are structural assignments of regioisomeric pyrazolo[3,4-b]pyridines resolved experimentally?
Advanced NMR techniques, including 2D HSQC and HMBC, are critical. For instance, HMBC cross-peaks between hydrogens (e.g., C(6)SCH₃ at 2.7 ppm) and carbons (e.g., C(6) at 160.7 ppm) resolve regiochemistry. Single-crystal X-ray diffraction provides definitive confirmation by visualizing peri-interactions and planarity of substituents .
Q. What spectroscopic techniques are essential for characterizing substituted pyrazolo[3,4-b]pyridines?
A combination of ¹H/¹³C NMR, DEPT-135, and IR spectroscopy is standard. For hydrazinyl derivatives, NH stretching vibrations (3200–3400 cm⁻¹) in IR and NH proton signals (δ 8–10 ppm) in ¹H NMR are diagnostic. High-resolution mass spectrometry (HRMS) confirms molecular formulas .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize regioisomer formation during pyrazolo[3,4-b]pyridine synthesis?
Catalyst selection (e.g., ammonium acetate vs. triethylamine) and solvent polarity significantly influence regioselectivity. For example, ethanolic KOH promotes cyclization to 6-substituted isomers, while polar aprotic solvents favor 5-substituted products . Kinetic vs. thermodynamic control should be assessed via time-resolved NMR monitoring .
Q. What computational strategies are used to predict biological activity of 4-hydrazinyl-pyrazolo[3,4-b]pyridines?
Quantitative structure-activity relationship (QSAR) models incorporating hydrophobic (log P) and steric (Sterimol L/B₂) parameters are predictive. Semiempirical methods (e.g., AM1) align low-energy conformers with known bioactive scaffolds (e.g., amodiaquine) to prioritize synthetic targets .
Q. How do steric and electronic effects of substituents influence pharmacological properties?
Bulky groups at C(3) (e.g., tert-butyl) enhance metabolic stability but reduce solubility. Electron-withdrawing substituents (e.g., Cl, CN) at C(4) improve electrophilicity for covalent target binding. Hydrazinyl groups enable hydrogen bonding with biological targets like acetylcholinesterase .
Q. What strategies mitigate challenges in isolating hydrazinyl-substituted pyrazolo[3,4-b]pyridines?
Column chromatography with gradient elution (e.g., hexane/EtOAc to CH₂Cl₂/MeOH) separates polar hydrazinyl derivatives. Recrystallization from ethanol or DMF/water mixtures improves purity. For labile compounds, inert atmospheres (N₂/Ar) prevent oxidation during isolation .
Methodological Case Studies
Case Study: Resolving conflicting biological activity data for hydrazinyl derivatives in antimicrobial assays
Contradictions may arise from assay conditions (e.g., pH-dependent solubility). Validate results via:
- Dose-response curves with IC₅₀/IC₉₀ values.
- Comparative studies in multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria).
- Molecular docking to confirm target engagement (e.g., DNA gyrase vs. membrane disruption) .
Case Study: Scaling up a multi-step synthesis of 4-hydrazinyl derivatives
Key considerations include:
- Batch vs. flow chemistry for hazardous steps (e.g., POCl₃ chlorination).
- Telescoping intermediates without isolation to reduce purification steps.
- Green solvents (e.g., ethanol, water) for sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
